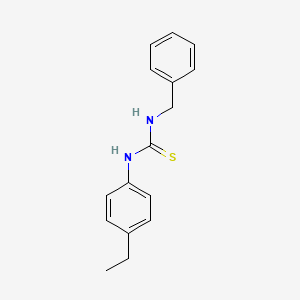

1-(4-Ethylphenyl)-3-(phenylmethyl)thiourea

Overview

Description

1-(4-ethylphenyl)-3-(phenylmethyl)thiourea is a member of thioureas.

Scientific Research Applications

Regioselectivity in Cyclization Reactions

- Research Focus : An important aspect of synthesizing potential drugs is confirming the structure of synthesized compounds using modern physical and physico-chemical methods. The study of 2-R-imino-1,3-thiazoline derivatives is a promising direction for searching biologically active substances. Research has been conducted on the regioselectivity of the cyclization reaction of 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea with 2-bromo-1-phenylethanone. This study involved quantum chemical calculations and physico-chemical studies to understand the reaction's direction and the formation of more thermodynamically advantageous isomers (Perekhoda et al., 2017).

DNA-Binding Studies and Biological Activities

- Research Focus : Nitrosubstituted acylthioureas have been synthesized and characterized, with preliminary investigations into their anti-cancer potencies through DNA interaction studies. The study involved cyclic voltammetry, UV–vis spectroscopy, and computational studies to understand the binding constants with DNA. Additionally, the antioxidant, cytotoxic, antibacterial, and antifungal activities of these compounds were evaluated (Tahir et al., 2015).

Structural and Vibrational Properties

- Research Focus : The study focused on synthesizing and characterizing specific thiourea derivatives and exploring their crystal structure and vibrational properties. Techniques like GC–MS, elemental analyses, NMR, and FTIR spectroscopy were used for characterization. X-ray diffraction determined the crystal structure, and density functional theory methods were applied to determine the conformational space around the central moiety (Saeed et al., 2010).

Microwave Irradiation Technique in Preparation

- Research Focus : This research explored the use of microwave irradiation methods for synthesizing new thiourea derivatives. The study compared the yield of compounds synthesized through both microwave irradiation and conventional methods. Antimicrobial studies were also conducted to assess the efficacy of these compounds against various bacterial and fungal cultures (Ahyak et al., 2016).

CO2 Gas Sensing

- Research Focus : Ethynylated-thiourea derivatives were synthesized, characterized, and utilized as sensing layers for detecting carbon dioxide (CO2) gas. The study investigated their synergistic effects on CO2 sensing through resistance value changes before and after exposure to CO2. The molecular response towards CO2 and the detection mechanism were evaluated via density functional theory (Daud et al., 2019).

Biological Activity of Alkyl Thiourea Derivatives

- Research Focus : The study involved synthesizing thiourea derivatives and investigating their biological activity, particularly their inhibitory effects on the growth of agrobacterium. The research presents an interesting perspective on the potential use of thiourea derivatives in biological applications (Zhi & Dong, 1998).

properties

IUPAC Name |

1-benzyl-3-(4-ethylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S/c1-2-13-8-10-15(11-9-13)18-16(19)17-12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGCOGSUOOXWHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401333591 | |

| Record name | 1-benzyl-3-(4-ethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401333591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24839238 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-Ethylphenyl)-3-(phenylmethyl)thiourea | |

CAS RN |

481010-03-1 | |

| Record name | 1-benzyl-3-(4-ethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401333591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B1226268.png)

![1-[2-[(4-Chlorophenyl)thio]ethyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B1226269.png)

![3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-(phenylsulfonyl)propanehydrazide](/img/structure/B1226270.png)

![4-[2-[(2,6-dimethoxyphenyl)-oxomethoxy]-1-oxoethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1226273.png)

![1-[[2-(1H-benzimidazol-2-ylthio)-1-oxoethyl]amino]-3-ethylthiourea](/img/structure/B1226276.png)

![2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone](/img/structure/B1226284.png)

![1-(2-Tert-butylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol](/img/structure/B1226285.png)

![3-(4-fluorophenyl)-N-[3-(1-imidazolyl)propyl]-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1226290.png)